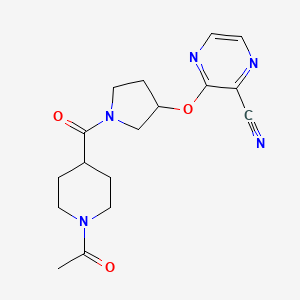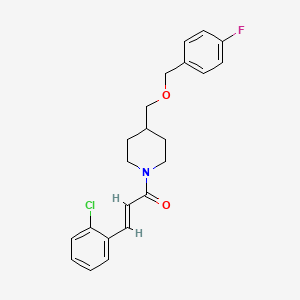![molecular formula C18H18N2O B2510155 N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide CAS No. 2411305-25-2](/img/structure/B2510155.png)
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential therapeutic applications. This compound belongs to the class of indole-based synthetic cannabinoids and is structurally similar to the well-known drug, JWH-018.
Wirkmechanismus
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This results in the activation of various signaling pathways, which can lead to changes in neurotransmitter release, gene expression, and cellular metabolism. The exact mechanism of action of N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide is not fully understood, but it is believed to involve both direct and indirect effects on the endocannabinoid system.
Biochemical and Physiological Effects:
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide has been shown to produce a range of biochemical and physiological effects. These include alterations in neurotransmitter release, changes in gene expression, and modulation of cellular metabolism. This compound has also been shown to produce analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide is its potential toxicity and adverse effects, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and reduced toxicity. Another area of focus is the investigation of the potential therapeutic applications of N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide, particularly in the treatment of chronic pain, anxiety, and inflammation. Additionally, further research is needed to elucidate the exact mechanism of action of N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide and its effects on the endocannabinoid system.
Synthesemethoden
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Sonogashira coupling reaction. The most common method involves the reaction of 5-fluoro MDMB-PICA with 2-methylbenzaldehyde and pyridine-3-carbaldehyde in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit strong binding affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of various physiological processes. This compound has been investigated for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and inflammation.
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-7-18(21)20(13-16-9-6-11-19-12-16)14-17-10-5-4-8-15(17)2/h4-6,8-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIGNBIFUWFJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CN=CC=C1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2510073.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2510074.png)
![Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate](/img/structure/B2510077.png)

![3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2510083.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510085.png)
![8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2510087.png)



![2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2510091.png)

![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2510094.png)
